molecular formula C27H19ClN2O5S B14084955 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14084955
M. Wt: 519.0 g/mol
InChI Key: QOUPOBVEWXFUAW-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, ethoxy and methoxy substituents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the benzothiazole and chromeno-pyrrole moieties suggests potential pharmacological activity.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique combination of functional groups in 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione sets it apart from similar compounds. The presence of the ethoxy and methoxy groups may enhance its solubility and reactivity, making it more versatile for various applications.

Properties

Molecular Formula

C27H19ClN2O5S

Molecular Weight

519.0 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H19ClN2O5S/c1-3-34-19-11-8-14(12-20(19)33-2)23-22-24(31)16-6-4-5-7-18(16)35-25(22)26(32)30(23)27-29-17-10-9-15(28)13-21(17)36-27/h4-13,23H,3H2,1-2H3

InChI Key

QOUPOBVEWXFUAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl)OC6=CC=CC=C6C3=O)OC

Origin of Product

United States

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